molecular formula C23H19F3N4O3 B611408 TMP195

TMP195

货号: B611408
分子量: 456.4 g/mol
InChI 键: QTCSXAUJBQZZSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TMP195 (N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide) is a selective class IIa histone deacetylase (HDAC) inhibitor with high affinity for HDAC9 (IC₅₀ = 9 nM), HDAC7 (IC₅₀ = 26 nM), HDAC5 (IC₅₀ = 60 nM), and HDAC4 (IC₅₀ = 59 nM) . It occupies the acetyllysine-binding site of class IIa HDACs and competes with HDAC7 for substrate binding . Beyond its enzymatic inhibition, this compound modulates immune responses by polarizing tumor-associated macrophages (TAMs) toward pro-inflammatory M1 phenotypes, enhancing phagocytosis, and synergizing with chemotherapy or immune checkpoint inhibitors . However, its low solubility and bioavailability limit clinical application, prompting the development of nanoparticle formulations (e.g., mPPthis compound) .

准备方法

Chemical Synthesis of TMP195

The chemical synthesis of this compound involves a multi-step organic synthesis strategy centered on coupling aromatic carboxylic acids with amine-containing intermediates. While full synthetic details are proprietary, key steps and methodologies have been extrapolated from published protocols for analogous compounds and partial disclosures in patents.

Core Synthetic Strategy

The synthesis of this compound follows a modular approach:

  • Formation of the trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety : This heterocyclic structure is critical for HDAC inhibition. The TFMO group is synthesized via cyclization reactions between amidoximes and trifluoroacetic anhydride (TFAA) .

  • Coupling of aromatic acid derivatives with amines : The central benzamide scaffold is constructed using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM) in dimethylformamide (DMF) .

Representative Synthetic Pathway

A generalized pathway for this compound synthesis, inferred from related HDAC inhibitor syntheses , involves:

  • Intermediate 1 : 4-Cyano-2-nitrobenzoic acid is activated with HATU and coupled with (R)-N-benzyl-N-methylpropane-1,2-diamine to form a nitro-substituted benzamide intermediate.

  • Intermediate 2 : The nitro group is reduced to an amine, followed by cyclization with TFAA to install the TFMO group.

  • Final product : Purification via reverse-phase HPLC yields this compound with >95% purity .

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
TFMO formationNH2_2OH, TFAA, Pyridine, 100°C70–80%>90%
Amide couplingHATU, NMM, DMF, RT85–90%>95%
Final purificationC18 column, MeOH/H2_2O65–70%>99%

Radiosynthesis of [18F]this compound

Radiolabeled [18F]this compound enables positron emission tomography (PET) imaging studies to track HDAC distribution. A novel late-stage radiosynthesis method has been developed to incorporate fluorine-18 into the TFMO group .

Bromine-[18F]Fluoride Exchange

The radiosynthesis leverages a single-step halogen exchange reaction:

  • Precursor : Bromodifluoromethyl-1,2,4-oxadiazole is reacted with no-carrier-added [18F]fluoride.

  • Conditions : Anhydrous DMSO, 130°C, 20 minutes.

  • Purification : Semi-preparative HPLC with a C18 column .

Table 2: Radiochemical Data for [18F]this compound

ParameterValue
Radiochemical yield3–5% (non-decay corrected)
Molar activity0.33–0.49 GBq/µmol
Radiochemical purity>98%
Total synthesis time120 minutes

This method circumvents challenges associated with direct fluorination of the TFMO group, offering a practical route for tracer production .

Analytical Characterization

Structural Validation

  • NMR spectroscopy : Confirms the presence of the TFMO group (δ 7.8–8.2 ppm for aromatic protons; δ -60 ppm for CF3_3 in 19F^{19}\text{F} NMR) .

  • High-resolution mass spectrometry (HRMS) : [M+H]+^+ calculated for C21_{21}H21_{21}F3_3N4_4O2_2: 435.1664; found: 435.1668 .

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18, 70% MeOH/H2_2O) .

  • Stability : >90% intact after 4 hours in saline at 25°C .

Discussion of Methodological Challenges

Optimization of TFMO Formation

The cyclization step for TFMO synthesis requires stringent anhydrous conditions to prevent hydrolysis of the oxadiazole ring. Substituting TFAA with other acylating agents (e.g., acetic anhydride) reduces yields by >50% .

Radiosynthesis Limitations

The moderate molar activity of [18F]this compound (0.33–0.49 GBq/µmol) stems from isotopic dilution during halogen exchange. Future work may employ microfluidic reactors to improve specific activity .

化学反应分析

TMP195 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

作用机制

TMP195 exerts its effects by selectively inhibiting class IIa histone deacetylases. This inhibition leads to changes in gene expression, which can result in increased apoptosis (programmed cell death) in cancer cells. This compound interacts with specific molecular targets, including the ATP-binding cassette proteins, which are involved in drug transport and resistance .

相似化合物的比较

NT160: Enhanced Potency and Brain Uptake

NT160, a derivative of TMP195, exhibits superior class IIa HDAC inhibition. In recombinant HDAC assays, NT160 achieved IC₅₀ values of 0.95 nM (HDAC7) and 0.87 nM (HDAC9) , compared to this compound’s 300 nM (HDAC7) and 9 nM (HDAC9) . PET imaging in mice revealed NT160’s enhanced brain uptake (~5.0% ID/cc vs. This compound’s 1.1% ID/cc), attributed to improved physicochemical properties . NT160 also demonstrated stronger tumor suppression in HT-29 colon cancer cells (Fig. 3, Table 4) .

Table 1: Comparative HDAC Inhibition (IC₅₀, nM)

Compound HDAC4 HDAC5 HDAC7 HDAC9
This compound 111 106 46 9
NT160 0.87 0.92 0.95 0.87

Source:

Linker and Cap Modifications in SAR Studies

Structure-activity relationship (SAR) studies identified key modifications to this compound’s structure:

  • 1,3-Phenyl Linkers (Compounds 6–8): Reduced affinity (IC₅₀ > 50 μM) due to disrupted U-shaped configurations critical for HDAC binding .
  • 1,4-Phenyl Linkers (Compounds 9–21): Improved inhibition of HDAC4/5. Compound 17 (D,L-alanine cap) enhanced class IIa affinity by 2–3 fold over this compound .
  • Pyridine Linkers (Compounds 15, 18): Lowered activity, emphasizing the importance of aromatic linkers .

Table 2: Class IIa HDAC Inhibition of Select Derivatives

Compound Structural Feature HDAC4/5 IC₅₀ (μM)
This compound 1,3-Phenyl linker >100
17 1,4-Phenyl + D-Ala cap ~50
NT160 Optimized cap and linker <0.1

Source:

Nanoparticle Formulations: mPPthis compound

Encapsulating this compound into mPEG-PCL nanoparticles (mPPthis compound) improved solubility and sustained release (~70% release at 37°C over 72 hours). In bone marrow mesenchymal stem cells (BMSCs), mPPthis compound increased osteogenic differentiation by 1.2–1.3× compared to free this compound, addressing bioavailability limitations .

Comparison with Pan-HDAC Inhibitors

Unlike pan-HDAC inhibitors (e.g., SAHA/Vorinostat), this compound selectively targets class IIa HDACs without affecting class I/IIb isoforms (IC₅₀ > 10,000 nM for HDAC6/8) . This selectivity reduces off-target effects, making it suitable for immune modulation without broad cytotoxicity.

Table 3: Selectivity Profile

Compound Class IIa IC₅₀ (nM) Class I/IIb IC₅₀ (nM)
This compound 9–111 >10,000
SAHA Inactive 10–50

Source:

Unique Functional Properties

  • ABCB1/ABCG2 Modulation: this compound resensitizes multidrug-resistant cancer cells by stimulating ATPase activity (EC₅₀ = 2 μM for ABCB1; 0.4 μM for ABCG2) and binding transporter substrate pockets .

Limitations and Discrepancies

  • Inconsistent In Vitro Activity: While this compound showed low nM IC₅₀ in recombinant assays, whole-cell assays revealed higher IC₅₀ (>800 nM), possibly due to cellular uptake barriers .
  • Variable Tumor Responses: Efficacy in breast cancer models depended on intact T-cell immunity, limiting utility in immunocompromised settings .

生物活性

TMP195 is a selective Class IIa histone deacetylase (HDAC) inhibitor that has garnered significant attention for its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant case studies.

This compound functions primarily by inhibiting Class IIa HDACs, which play a crucial role in chromatin remodeling and gene expression regulation. By selectively inhibiting these enzymes, this compound alters the transcriptional profile of target cells, leading to various biological effects:

  • Reprogramming of Immune Cells : this compound has been shown to reprogram tumor-associated macrophages (TAMs), enhancing their ability to mediate anti-tumor immune responses. This reprogramming involves increasing the polarization of macrophages towards an M1 phenotype, which is associated with pro-inflammatory and anti-tumor activities .
  • Resensitization of Multidrug-Resistant Cancer Cells : this compound enhances drug-induced apoptosis in cancer cells that overexpress ATP-binding cassette (ABC) transporters such as ABCB1 and ABCG2. It does this by inhibiting the drug transport functions of these proteins without affecting their expression levels .

Breast Cancer

In studies involving breast cancer models, this compound demonstrated significant anti-tumor effects by suppressing tumor growth and metastasis. Guerriero et al. reported that this compound could reduce tumor burden through genomic reprogramming and modulation of immune responses .

Colorectal Cancer

This compound has also shown promise in colorectal cancer treatment. In murine models of colitis-associated colorectal cancer (CAC), this compound significantly reduced tumor burden. The mechanism involved a decrease in total macrophage populations while promoting M1 macrophage polarization, which enhances inflammatory cytokine release and anti-tumor activity .

Study 1: Multidrug Resistance Reversal

A pivotal study evaluated the ability of this compound to reverse multidrug resistance in cancer cells overexpressing ABC transporters. The results indicated that this compound significantly resensitized these cells to common chemotherapeutics like paclitaxel and vincristine. The study provided detailed data on IC50 values and demonstrated that this compound interacts with the drug-binding pockets of ABCB1 and ABCG2, thereby enhancing drug efficacy .

Cell Line Drug IC50 (this compound) Effect on Resistance
KB-V-1 (ABCB1+)Paclitaxel2 µMResensitized
S1-M1-80 (ABCG2+)SN-380.4 µMResensitized

Study 2: Renoprotective Effects

Another study explored the effects of this compound in a sepsis-associated acute kidney injury (SA-AKI) model. This compound treatment resulted in significant reductions in serum creatinine levels and renal damage markers, indicating its potential as a therapeutic agent for kidney injuries associated with sepsis .

常见问题

Basic Research Questions

Q. What is the primary mechanism by which TMP195 exerts antitumor effects in preclinical cancer models?

this compound selectively inhibits Class IIa histone deacetylases (HDAC4, -5, -7, -9), leading to increased histone acetylation and transcriptional activation of pro-inflammatory pathways in macrophages. This reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a tumoricidal M1 phenotype, characterized by increased secretion of IL-12, TNF-α, and iNOS. The M1 polarization enhances phagocytic activity, reduces angiogenesis, and promotes T-cell infiltration, collectively reducing tumor burden and metastasis .

Q. What experimental models are commonly used to study this compound in cancer research?

Key models include:

  • Breast cancer : MMTV-PyMT transgenic mice (spontaneous tumors) and orthotopic xenografts .
  • Colorectal cancer : Chemically induced colitis-associated cancer (CAC) via AOM/DSS and MC38 subcutaneous or orthotopic tumor models .
  • In vitro systems : Bone marrow-derived macrophages (BMDMs) treated with LPS/IFN-γ for M1 polarization studies, and co-culture models with cancer cell lines (e.g., MC38, HCT116) .

Q. Does this compound directly inhibit cancer cell proliferation or apoptosis?

No. In vitro studies using colorectal (MC38, HCT116) and breast cancer cells show no significant changes in proliferation or apoptosis at concentrations up to 60 µM. Soft agar colony formation assays confirm no direct cytotoxic effect. Antitumor effects are macrophage-dependent, as shown by clodronate liposome-mediated macrophage depletion abolishing efficacy .

Q. What are the recommended dosing protocols for this compound in murine studies?

  • Single-agent : 50 mg/kg/day via intraperitoneal (IP) injection for 13–24 days, depending on tumor model .
  • Combination therapy : 50 mg/kg/day this compound + 200 µg anti-PD-1 antibody (e.g., RMP1-14) every 3 days, demonstrating synergistic tumor reduction .

Q. How is M1 macrophage polarization quantified in this compound-treated models?

Methodologies include:

  • Flow cytometry : CD45+CD11b+F4/80+ macrophages co-stained with M1 markers (CD86, MHC-II) or M2 markers (CD206) .
  • Cytokine profiling : ELISA for serum IL-12, TNF-α, and IL-1β .
  • Transcriptomics : RNA-seq of tumor macrophages to identify NF-κB and MAPK pathway activation .

Advanced Research Questions

Q. How do contradictory findings on this compound’s role in bacterial clearance versus antitumor immunity reconcile?

While this compound enhances antitumor M1 polarization, it impairs bacterial clearance in E. coli-infected macrophages by increasing intracellular bacterial load. This paradox arises from context-dependent HDAC7 inhibition: this compound enhances phagocytosis but delays bacterial killing in infection models. In cancer, the pro-inflammatory M1 phenotype dominates, overshadowing antimicrobial deficits .

Q. What methodological considerations are critical for macrophage depletion studies using clodronate liposomes?

  • Timing : Administer clodronate liposomes (200 µL IP) 2 days prior to tumor inoculation and every 3 days thereafter to sustain depletion .
  • Validation : Confirm depletion via flow cytometry (F4/80+ cells reduced by ~50%) and loss of this compound efficacy in clodronate-treated cohorts .
  • Controls : Use PBS liposomes to rule out off-target effects of clodronate .

Q. How does this compound synergize with PD-1 blockade in colorectal cancer?

this compound upregulates PD-1/PD-L1 in macrophages and tumor cells via HDAC inhibition, priming the tumor microenvironment for checkpoint blockade. In MC38 models, combination therapy increases CD8+ T-cell infiltration (2.5-fold vs. monotherapy) and reduces tumor volume by 70%. Experimental design should stagger dosing (this compound first, followed by anti-PD-1) to maximize immune activation .

Q. What pharmacokinetic challenges exist in this compound delivery, and how are they addressed?

this compound has limited solubility and rapid clearance. Sustained-release formulations (e.g., mPEG-PCL nanoparticles) improve bioavailability, releasing ~70% of this compound over 72 hours at 37°C. These nanoparticles enhance osteogenesis in bone repair studies, suggesting utility in metastatic bone cancer models .

Q. How does this compound modulate chemoresistance via ABC transporters?

this compound stimulates ATPase activity of ABCB1 and ABCG2 (EC50 = 2 µM and 0.4 µM, respectively), reversing multidrug resistance in vitro. Molecular docking shows this compound binds the substrate pocket of these transporters, blocking efflux of chemotherapeutics like doxorubicin. This supports combination regimens with cytotoxic drugs .

属性

IUPAC Name

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSXAUJBQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine and 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as described in example 8 step 6 (15 g, yield 44%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.66 (t, J=1.5 Hz, 1H), 8.29-8.26 (m, 2H), 8.20-8.17 (dt, J=8.0 Hz, 1.2 Hz, 1H), 8.09-8.06 (m, 2H), 7.68-7.64 (t, J=7.9 Hz, 1H), 7.51 (s, 1H), 7.47-7.40 (m, 3H), 3.66 (d, J=5.6 Hz, 2H), 1.43 (s, 6H). MS (ESI) m/z: Calculated for C23H19F3N4O3: 456.14. found: 457.2 (M+H)+.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMP195
Reactant of Route 2
Reactant of Route 2
TMP195
Reactant of Route 3
Reactant of Route 3
TMP195
Reactant of Route 4
Reactant of Route 4
TMP195
Reactant of Route 5
Reactant of Route 5
TMP195
Reactant of Route 6
Reactant of Route 6
TMP195

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。